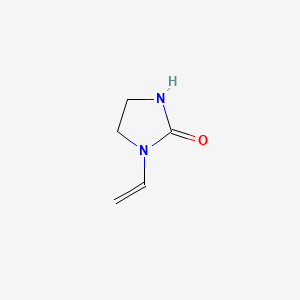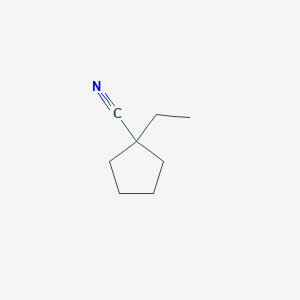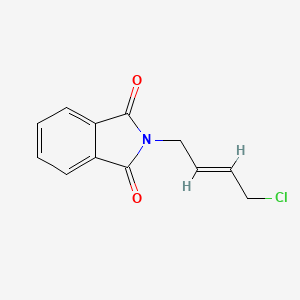
2-(4-Chloro-2-butenyl)-1,3-isoindolinedione
Vue d'ensemble
Description
2-(4-Chloro-2-butenyl)-1,3-isoindolinedione is an organic compound with a unique structure that includes a chloro-substituted butenyl group attached to an isoindolinedione core
Mécanisme D'action
Target of Action
Isoindoline-1,3-dione derivatives, such as 2-[(E)-4-chlorobut-2-enyl]isoindole-1,3-dione, have been recognized for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . .
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to have diverse chemical reactivity and promising applications , suggesting they may interact with multiple biochemical pathways.
Result of Action
Isoindoline-1,3-dione derivatives are known for their potential use in diverse fields , suggesting they may have various molecular and cellular effects.
Analyse Biochimique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-butenyl)-1,3-isoindolinedione typically involves the reaction of isoindolinedione with 4-chloro-2-butenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the removal of impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-2-butenyl)-1,3-isoindolinedione can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The butenyl group can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of azido or thio-substituted derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated isoindolinedione derivatives.
Applications De Recherche Scientifique
2-(4-Chloro-2-butenyl)-1,3-isoindolinedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-butenylamine: Similar in structure but with an amine group instead of an isoindolinedione core.
4-Chloro-2-butenyl acetate: Contains an acetate group instead of an isoindolinedione core.
Uniqueness
2-(4-Chloro-2-butenyl)-1,3-isoindolinedione is unique due to its isoindolinedione core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
2-[(E)-4-chlorobut-2-enyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-6H,7-8H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGHWUAHVBTJIU-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C/CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


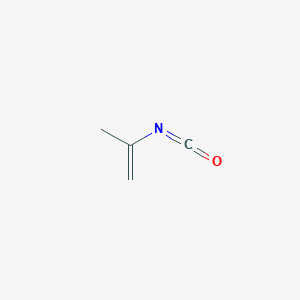
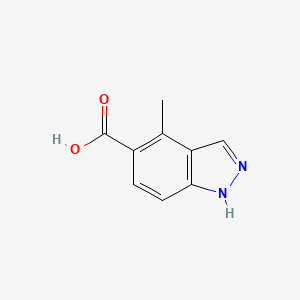
![1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride](/img/structure/B3383746.png)
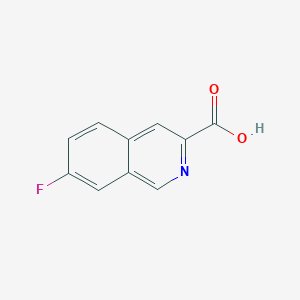

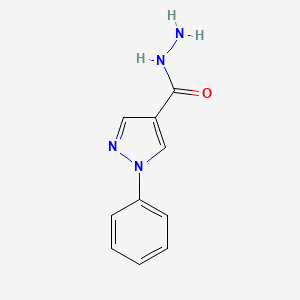
![3-Methylidenebicyclo[3.2.1]octane](/img/structure/B3383778.png)
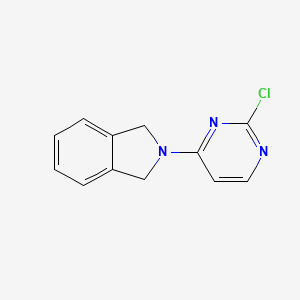
![[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B3383789.png)
![3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3383793.png)


